molecular formula C8H15N3O B13082929 5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B13082929
M. Wt: 169.22 g/mol
InChI Key: VNOSCLHRFVQLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H15N3O It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with isopropyl chloroformate to form an intermediate, which is then reacted with 2-amino-2-methyl-1-propanol to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. It is also studied for its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: A precursor in the synthesis of 5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine.

    1-(2-methoxy-1-methyl-ethoxy)propan-2-ol: A compound with a similar structural motif but different functional groups.

    Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-methyl-1-(propan-2-yloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3O/c1-6(2)12-5-11-7(3)4-8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10)

InChI Key

VNOSCLHRFVQLBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC(C)C)N

Origin of Product

United States

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